molecular formula C9H21N3 B1348401 1,5,9-Triazacyclododecane CAS No. 294-80-4

1,5,9-Triazacyclododecane

Cat. No. B1348401
CAS RN: 294-80-4
M. Wt: 171.28 g/mol
InChI Key: VQFZKDXSJZVGDA-UHFFFAOYSA-N
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Patent
US05316757

Procedure details

It appears however that the HI3 salts of the monomethylenesulfonic acids of [9]aneN3 and [12]aneN3 can be used directly. When these triiodide salts are added to melted phosphorous acid at 80° C., at 25° C., HP(=O)Et(OEt), or HP(=O)(OEt)2, a very exothermic reaction occurs whereby the respective monomethylenephosphonate, the monomethylene(ethyl)- phosphinate ethyl ester and the monomethylenephosphonate diethyl ester of [9]aneN3 (FIGS. 31A, 31B, and 31C) and the monomethylenephosphonate diethyl ester and the monomethylene(ethyl)-phosphinate ethyl ester of [12]aneN3 (FIGS. 32A and 32B) are formed almost quantitatively within a few seconds.
[Compound]
Name
monomethylenephosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
HI3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
monomethylenesulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
triiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]1[NH:9][CH2:8][CH2:7][NH:6][CH2:5][CH2:4][NH:3][CH2:2]1.[CH2:10]1[CH2:21][NH:20][CH2:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14][CH2:13][NH:12][CH2:11]1.[P:22](O)([OH:24])[OH:23]>>[CH2:1]1[NH:9][CH2:8][CH2:7][NH:6][CH2:5][CH2:4][NH:3][CH2:2]1.[CH2:7]([O:24][PH:22]([CH2:19][CH:18]=[CH2:17])=[O:23])[CH3:8].[CH2:18]1[CH2:17][NH:16][CH2:15][CH2:14][CH2:13][NH:12][CH2:11][CH2:10][CH2:21][NH:20][CH2:19]1

Inputs

Step One
Name
monomethylenephosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
HI3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
monomethylenesulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CNCCNCCN1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CNCCCNCCCNC1
Step Six
Name
triiodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80° C.
CUSTOM
Type
CUSTOM
Details
at 25° C., HP(=O)Et(OEt), or HP(=O)(OEt)2, a very exothermic reaction

Outcomes

Product
Name
Type
product
Smiles
C1CNCCNCCN1
Name
Type
product
Smiles
C(C)OP(=O)CC=C
Name
Type
product
Smiles
C1CNCCCNCCCNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05316757

Procedure details

It appears however that the HI3 salts of the monomethylenesulfonic acids of [9]aneN3 and [12]aneN3 can be used directly. When these triiodide salts are added to melted phosphorous acid at 80° C., at 25° C., HP(=O)Et(OEt), or HP(=O)(OEt)2, a very exothermic reaction occurs whereby the respective monomethylenephosphonate, the monomethylene(ethyl)- phosphinate ethyl ester and the monomethylenephosphonate diethyl ester of [9]aneN3 (FIGS. 31A, 31B, and 31C) and the monomethylenephosphonate diethyl ester and the monomethylene(ethyl)-phosphinate ethyl ester of [12]aneN3 (FIGS. 32A and 32B) are formed almost quantitatively within a few seconds.
[Compound]
Name
monomethylenephosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
HI3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
monomethylenesulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
triiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]1[NH:9][CH2:8][CH2:7][NH:6][CH2:5][CH2:4][NH:3][CH2:2]1.[CH2:10]1[CH2:21][NH:20][CH2:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14][CH2:13][NH:12][CH2:11]1.[P:22](O)([OH:24])[OH:23]>>[CH2:1]1[NH:9][CH2:8][CH2:7][NH:6][CH2:5][CH2:4][NH:3][CH2:2]1.[CH2:7]([O:24][PH:22]([CH2:19][CH:18]=[CH2:17])=[O:23])[CH3:8].[CH2:18]1[CH2:17][NH:16][CH2:15][CH2:14][CH2:13][NH:12][CH2:11][CH2:10][CH2:21][NH:20][CH2:19]1

Inputs

Step One
Name
monomethylenephosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
HI3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
monomethylenesulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CNCCNCCN1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CNCCCNCCCNC1
Step Six
Name
triiodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80° C.
CUSTOM
Type
CUSTOM
Details
at 25° C., HP(=O)Et(OEt), or HP(=O)(OEt)2, a very exothermic reaction

Outcomes

Product
Name
Type
product
Smiles
C1CNCCNCCN1
Name
Type
product
Smiles
C(C)OP(=O)CC=C
Name
Type
product
Smiles
C1CNCCCNCCCNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.